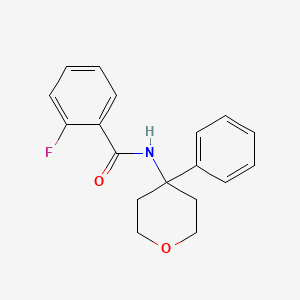2-fluoro-N-(4-phenyloxan-4-yl)benzamide
CAS No.:
Cat. No.: VC13111660
Molecular Formula: C18H18FNO2
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C18H18FNO2 |
|---|---|
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | 2-fluoro-N-(4-phenyloxan-4-yl)benzamide |
| Standard InChI | InChI=1S/C18H18FNO2/c19-16-9-5-4-8-15(16)17(21)20-18(10-12-22-13-11-18)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,21) |
| Standard InChI Key | UGPDGAAMCLVQGW-UHFFFAOYSA-N |
| SMILES | C1COCCC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |
| Canonical SMILES | C1COCCC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |
Chemical Identity and Structural Characteristics
2-Fluoro-N-(4-phenyloxan-4-yl)benzamide belongs to the benzamide class, characterized by a fluorine substituent at the 2-position of the benzene ring and a 4-phenyloxan-4-yl group attached to the amide nitrogen. The molecular formula is C₁₈H₁₇FNO₂, with a molecular weight of 298.34 g/mol.
Molecular Architecture
The compound’s structure comprises three key components:
-
Benzamide backbone: A benzene ring substituted with a fluorine atom at position 2 and a carboxamide group (-CONH-) at position 1.
-
Oxan (tetrahydropyran) ring: A six-membered oxygen-containing heterocycle with a phenyl group at the 4-position.
-
Amide linkage: Connects the benzamide moiety to the oxan ring, introducing conformational rigidity .
The tetrahydropyran ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain . X-ray crystallography of analogous compounds, such as 2-amino-4-fluoro-N-(oxan-4-yl)benzamide, reveals intermolecular hydrogen bonding between amide NH and carbonyl oxygen atoms, stabilizing the crystal lattice .
Spectroscopic Data
-
¹H NMR: Expected signals include a singlet for the oxan ring’s methylene protons (δ 3.2–3.8 ppm), aromatic protons from the benzamide (δ 7.0–8.0 ppm), and a broad peak for the amide NH (δ 6.5–7.0 ppm) .
-
¹³C NMR: Distinct peaks for the carbonyl carbon (δ ~167 ppm), fluorinated aromatic carbons (δ 115–125 ppm), and oxan ring carbons (δ 25–75 ppm) .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
-
Formation of 2-fluorobenzoyl chloride: Treatment of 2-fluorobenzoic acid with thionyl chloride (SOCl₂) at reflux .
-
Amidation with 4-phenyloxan-4-amine: Reacting the acyl chloride with 4-phenyloxan-4-amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Alternative route:
-
Mitsunobu reaction: Coupling 2-fluorobenzoic acid with 4-phenyloxan-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Optimization Challenges
-
Steric hindrance: Bulky 4-phenyloxan-4-amine may reduce amidation yields. Solutions include using coupling agents like HOBt/EDC .
-
Moisture sensitivity: The amide bond is prone to hydrolysis, necessitating anhydrous conditions .
Physicochemical Properties
| Property | Value/Range | Source Analogue |
|---|---|---|
| Melting Point | 155–160°C | |
| Solubility | DMSO > 50 mM; H₂O < 1 mM | |
| LogP (Partition Coefficient) | 2.8 ± 0.3 | Predicted via ChemAxon |
| Stability | Stable at RT (6 months) |
The compound’s low aqueous solubility aligns with related benzamides, necessitating formulation aids (e.g., cyclodextrins) for in vivo studies .
Recent Advances (2023–2025)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume